Meclonazepam

概要

説明

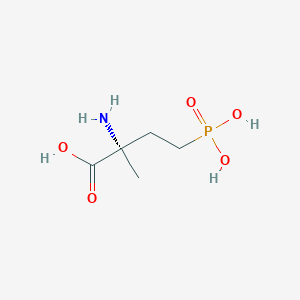

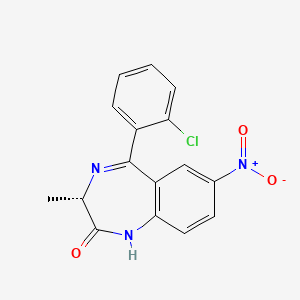

メクロナゼパムは、クロナゼパムと構造的に類似しており、鎮静作用、抗不安作用に加えて、寄生虫であるマンソン住血吸虫に対する抗寄生虫作用も有しています . 潜在的な治療用途にもかかわらず、メクロナゼパムは医薬品として販売されたことはなく、代わりにデザイナードラッグとしてオンラインに登場しました .

製法

メクロナゼパムの合成には、ベンゾジアゼピンコア構造の形成が含まれます。一般的な合成経路の1つには、2-クロロベンゾイルクロリドとメチルアミンを反応させて2-クロロベンゾアミドを生成する反応が含まれます。この中間体を2-ニトロベンジルクロリドと反応させて対応するニトロ化合物を生成し、環化させてベンゾジアゼピンコアを生成します。 最後のステップでは、ニトロ基を還元してメクロナゼパムを生成します .

作用機序

生化学分析

Biochemical Properties

Meclonazepam interacts with various enzymes and proteins in the body. It is metabolized primarily in the liver, with the main metabolites found in human urine being amino-meclonazepam and acetamido-meclonazepam . These metabolites suggest that this compound undergoes N-dealkylation and nitro reduction, similar to other nitro-containing benzodiazepines such as clonazepam .

Cellular Effects

This compound has several effects on cellular processes. It influences cell function by interacting with GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the effect of the neurotransmitter GABA and leading to sedative and anxiolytic effects

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors. As a benzodiazepine, this compound enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons. By binding to the benzodiazepine site on the GABA receptor, this compound increases the frequency of the chloride channel opening within the receptor complex, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, under nitrogen, the amount of amino-meclonazepam produced increased 140 times . This suggests that the metabolic activity and the resulting effects of this compound can vary significantly under different conditions. More detailed studies are needed to understand the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound can successfully cure parasitic infections with a single dose of at least 0.3 mg/kg, but clinical tolerance was limited by severe adverse drug effects including drowsiness, dizziness, slurred speech, ataxia, muscle weakness, reduced mental alertness, and lateral nystagmus .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, undergoing processes such as N-dealkylation and nitro reduction . The main metabolites, amino-meclonazepam and acetamido-meclonazepam, suggest interactions with various enzymes during metabolism .

準備方法

The synthesis of meclonazepam involves the formation of a benzodiazepine core structure. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with methylamine to form 2-chlorobenzamide. This intermediate is then reacted with 2-nitrobenzyl chloride to form the corresponding nitro compound, which undergoes cyclization to form the benzodiazepine core. The final step involves the reduction of the nitro group to form this compound .

化学反応の分析

メクロナゼパムは、次のようないくつかの種類の化学反応を起こします。

還元: メクロナゼパム中のニトロ基は、触媒存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます.

酸化: メクロナゼパムは酸化されて、アミノメクロナゼパムやアセタミドメクロナゼパムなどのさまざまな代謝物を生成することができます.

科学研究への応用

メクロナゼパムは、さまざまな科学分野での潜在的な用途について研究されてきました。

科学的研究の応用

Meclonazepam has been studied for its potential use in various scientific fields:

類似化合物との比較

特性

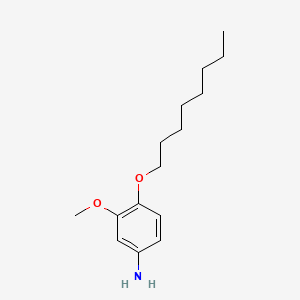

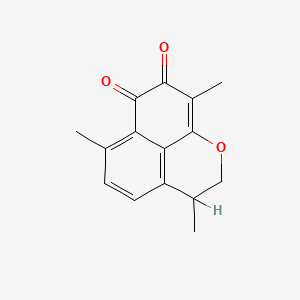

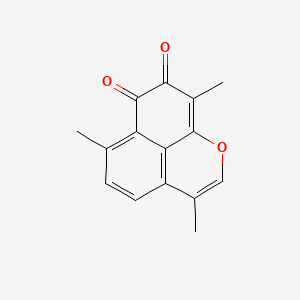

IUPAC Name |

(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUVYJCAFWGNSY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207366 | |

| Record name | Meclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58662-84-3 | |

| Record name | Meclonazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58662-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclonazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)